Verapatuline

Overview

Description

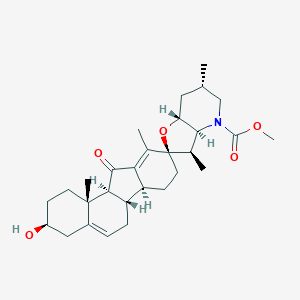

Verapatuline is a steroidal alkaloid with the molecular formula C29H41NO5. It is derived from the roots and rhizomes of Veratrum patulum, a plant used in traditional Chinese medicine. The compound is known for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verapatuline can be synthesized through a series of chemical reactions starting from simpler steroidal precursors. The synthesis involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots and rhizomes of Veratrum patulum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Verapatuline undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products:

Scientific Research Applications

Verapatuline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex steroidal structures and reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of Verapatuline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cellular signaling pathways .

Comparison with Similar Compounds

- Veratramine

- Veratrosine

- Jervine

Comparison: Verapatuline is unique among these compounds due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities and chemical reactivity. While Veratramine, Veratrosine, and Jervine share some structural similarities, this compound’s unique features make it a valuable compound for further research and development .

Biological Activity

Verapatuline, a steroidal alkaloid derived from the Veratrum species, has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is known for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancerous cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival. The following table summarizes its key mechanisms:

| Mechanism | Description |

|---|---|

| CDK Inhibition | This compound inhibits cyclin-dependent kinases, leading to cell cycle arrest. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through various signaling pathways. |

| Anti-inflammatory Effects | Modulates inflammatory responses by downregulating pro-inflammatory cytokines. |

| Oxidative Stress Reduction | Activates Nrf2/HO-1 signaling pathway to mitigate oxidative stress. |

CDK Inhibition

The primary mechanism by which this compound demonstrates its anticancer properties is through the inhibition of CDKs. By blocking these kinases, this compound effectively halts the progression of the cell cycle, particularly in tumor cells that rely on continuous proliferation for growth.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. This effect is mediated through the activation of intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent cell death. Studies indicate that this compound can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. It has been observed to downregulate several pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages treated with lipopolysaccharides (LPS). This modulation of cytokine production is crucial in managing chronic inflammatory conditions that often accompany cancer.

Oxidative Stress Reduction

This compound activates the Nrf2/HO-1 signaling pathway, which plays a vital role in cellular defense against oxidative stress. By enhancing the expression of antioxidant enzymes, this compound reduces reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage associated with inflammation and cancer progression.

Case Study 1: this compound in Cancer Therapy

A recent case study highlighted the use of this compound in a patient with advanced breast cancer resistant to conventional therapies. The patient exhibited significant tumor regression after treatment with this compound combined with standard chemotherapy. The reduction in tumor size was attributed to enhanced apoptosis and decreased proliferation rates observed histologically.

Case Study 2: Anti-inflammatory Effects

Another case study focused on patients with rheumatoid arthritis who were administered this compound as an adjunct therapy. Results demonstrated a marked reduction in joint inflammation and pain scores, correlating with decreased levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).

Research Findings

Recent research has further elucidated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor burden and improved survival rates compared to control groups.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in combination therapies for various malignancies, providing promising preliminary results.

Properties

IUPAC Name |

methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVNBXLPWSHPA-VFVYFEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441285 | |

| Record name | Verapatuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212968-58-6 | |

| Record name | Verapatuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.